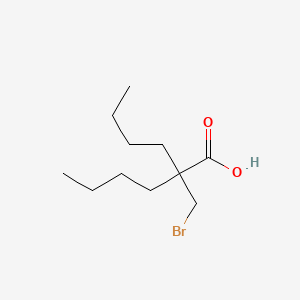

2-(Bromomethyl)-2-butylhexanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-2-butylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BrO2/c1-3-5-7-11(9-12,10(13)14)8-6-4-2/h3-9H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRLODQYQTZCSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)(CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30733314 | |

| Record name | 2-(Bromomethyl)-2-butylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100048-86-0 | |

| Record name | 2-(Bromomethyl)-2-butylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Bromomethyl)-2-butylhexanoic Acid (CAS 100048-86-0): A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-2-butylhexanoic acid, with the CAS number 100048-86-0, is a substituted carboxylic acid that has garnered significant attention in medicinal chemistry. Its unique structure, featuring a reactive bromomethyl group and a carboxylic acid moiety on a quaternary carbon center, makes it a versatile building block for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and its primary application as a crucial intermediate in the development of innovative therapeutic agents, particularly modulators of bile acid metabolism.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and incorporation into synthetic workflows.

| Property | Value | Reference |

| CAS Number | 100048-86-0 | N/A |

| Molecular Formula | C₁₁H₂₁BrO₂ | [2] |

| Molecular Weight | 265.19 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| Boiling Point | 324.3 ± 25.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| pKa | 4.05 ± 0.50 (Predicted) | [4] |

| Storage | Inert atmosphere, room temperature | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with a key patent outlining a scalable method.[6] A general synthetic workflow is depicted below, followed by a detailed experimental protocol.

Synthetic Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on a patented synthetic method.[6]

Step 1: Synthesis of Compound 3 (Alkylated Intermediate)

-

To a suitable reactor, add a sodium alkoxide (e.g., sodium ethoxide) and a solvent (e.g., ethanol).

-

Cool the mixture and add ethyl cyanoacetate (Compound 4) dropwise, maintaining the temperature.

-

After the addition is complete, add a halobutane (e.g., 1-bromobutane) and allow the reaction to proceed until completion, which can be monitored by techniques like gas chromatography.

-

Upon completion, the reaction mixture is worked up to isolate the alkylated intermediate (Compound 3).

Step 2: Synthesis of Compound 2 (Reduced Intermediate)

-

The alkylated intermediate (Compound 3) is subjected to reduction. A suitable reducing agent, such as sodium borohydride, is used.

-

The reaction is typically carried out in a suitable solvent and may require heating to proceed at a reasonable rate.

-

The progress of the reduction is monitored, and upon completion, the reaction is quenched and worked up to yield the reduced intermediate (Compound 2).

Step 3: Synthesis of this compound (Compound 1)

-

The reduced intermediate (Compound 2) is treated with hydrobromic acid.

-

This step involves the hydrolysis of the ester and the conversion of the hydroxyl group to a bromomethyl group.

-

The reaction mixture is typically heated to drive the reaction to completion.

-

After cooling, the product, this compound, is isolated and purified.

Application in the Synthesis of Apical Sodium-Dependent Bile Acid Transporter (ASBT) Inhibitors

The primary and most significant application of this compound is as a key intermediate in the synthesis of 1,2,5-benzothiadiazepine and 1,5-benzothiazepine derivatives.[1] These heterocyclic compounds have been identified as potent inhibitors of the Apical Sodium-dependent Bile Acid Transporter (ASBT).

General Synthesis of Benzothiadiazepine Derivatives

Caption: Synthesis of ASBT inhibitors from the core intermediate.

Mechanism of Action: Inhibition of the Enterohepatic Circulation of Bile Acids

ASBT is a transporter protein primarily located in the terminal ileum of the small intestine. It is responsible for the reabsorption of approximately 95% of bile acids from the gut back into the portal circulation, a process known as the enterohepatic circulation. By inhibiting ASBT, compounds derived from this compound can disrupt this process.

Signaling Pathway: Enterohepatic Circulation and ASBT Inhibition

Caption: The enterohepatic circulation of bile acids and the inhibitory action of ASBT inhibitors.

The consequences of ASBT inhibition include:

-

Increased Fecal Excretion of Bile Acids: With reabsorption blocked, more bile acids pass into the colon and are excreted in the feces.

-

Upregulation of Hepatic Bile Acid Synthesis: The liver compensates for the loss of returning bile acids by increasing the synthesis of new bile acids from cholesterol.

-

Therapeutic Effects: This mechanism is being explored for the treatment of chronic constipation, as increased bile acids in the colon can stimulate colonic motility and secretion. It also has potential applications in cholestatic liver diseases by reducing the systemic bile acid load.

Experimental Protocols for Biological Evaluation

The biological activity of ASBT inhibitors derived from this compound can be assessed using a combination of in vitro and in vivo assays.

In Vitro ASBT Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC₅₀) of a test compound on the ASBT transporter.

Methodology:

-

Cell Culture: Use a cell line that stably expresses the human ASBT, such as Madin-Darby canine kidney (MDCK) cells or Chinese hamster ovary (CHO) cells.

-

Assay Setup:

-

Seed the ASBT-expressing cells in a suitable multi-well plate.

-

Prepare a range of concentrations of the test compound.

-

Prepare a solution of a radiolabeled bile acid substrate, such as [³H]-taurocholic acid.

-

-

Inhibition Assay:

-

Pre-incubate the cells with the different concentrations of the test compound for a specified time.

-

Add the radiolabeled bile acid substrate to initiate the uptake.

-

After a defined incubation period, stop the uptake by washing the cells with ice-cold buffer.

-

-

Quantification:

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a vehicle control.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

Example Data for Elobixibat (a known ASBT inhibitor):

| Parameter | Value | Cell Line |

| IC₅₀ | 0.53 ± 0.17 nM | HEK293 cells expressing human IBAT (ASBT) |

In Vivo Measurement of Fecal Bile Acids

Objective: To assess the in vivo efficacy of an ASBT inhibitor by measuring its effect on fecal bile acid excretion.

Methodology:

-

Animal Model: Use a suitable animal model, such as mice or rats.

-

Dosing:

-

Administer the test compound to the animals, typically via oral gavage, at various doses.

-

Include a vehicle control group.

-

-

Sample Collection:

-

House the animals in metabolic cages to allow for the collection of feces over a defined period (e.g., 24 or 48 hours).

-

-

Sample Preparation:

-

Lyophilize and weigh the collected fecal samples.

-

Extract the bile acids from the feces using a suitable solvent system.

-

-

Quantification:

-

Analyze the bile acid content in the extracts using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis:

-

Calculate the total amount of bile acids excreted per unit of time or per gram of feces.

-

Compare the fecal bile acid levels in the treated groups to the control group to determine the effect of the test compound.

-

Example In Vivo Data for an ASBT inhibitor (SC-435) in a mouse model:

| Treatment Group | Fecal Bile Acid Excretion (relative to control) |

| SC-435 | 8-fold increase |

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Use in a well-ventilated area or a fume hood.

-

Handling: Avoid inhalation of dust or vapors and contact with skin and eyes.

-

First Aid:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Seek medical attention if necessary.

-

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry, primarily for the synthesis of 1,2,5-benzothiadiazepine and 1,5-benzothiazepine derivatives that function as potent ASBT inhibitors. The ability of these compounds to modulate the enterohepatic circulation of bile acids has opened up new therapeutic avenues for conditions such as chronic constipation and cholestatic liver diseases. This guide has provided a comprehensive overview of the synthesis, mechanism of action, and experimental evaluation of compounds derived from this key building block, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. The synthetic route of Elobixibat_Chemicalbook [chemicalbook.com]

- 2. A novel class of apical sodium co-dependent bile acid transporter inhibitors: the 1,2-benzothiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Apical Sodium Dependent Bile Acid Transporter (ASBT, SLC10A2): A Potential Prodrug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JP2021515023A - How to prepare Elobixibat - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Bromomethyl)-2-butylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-2-butylhexanoic acid is a substituted carboxylic acid that has garnered significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably 1,2,5-benzothiadiazepine derivatives, which act as bile acid modulators. Understanding the physicochemical properties of this compound is paramount for its effective use in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its synthesis workflow.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted or calculated due to a lack of experimentally determined data in the available literature.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁BrO₂ | [1] |

| Molecular Weight | 265.19 g/mol | [1] |

| Physical State | White to off-white solid | [2] |

| Boiling Point | 324.3 ± 25.0 °C at 760 mmHg (Predicted) | [3] |

| 41 °C | [4] | |

| Melting Point | No data available | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| pKa | 4.05 ± 0.50 (Predicted) | |

| LogP (Calculated) | 4.3 | [5] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are outlined below. These are generalized methods applicable to carboxylic acids.

Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Spatula

-

Mortar and pestle

Procedure:

-

A small sample of this compound is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/minute initially to determine an approximate melting range.

-

A second determination is performed with a fresh sample, heating at a slower rate of 1-2 °C/minute as the temperature approaches the approximate melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[6][7]

Determination of Boiling Point

The boiling point is a key physical constant for a liquid and is sensitive to pressure.

Apparatus:

-

Thiele tube or other heating apparatus

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of liquid this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube.

-

The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool.

-

The temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[8][9]

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

A known mass of this compound is dissolved in a suitable solvent (e.g., a mixture of water and ethanol).

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

The standardized NaOH solution is added in small increments from the burette.

-

After each addition, the solution is stirred, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The pKa is determined from the pH at the half-equivalence point.[10][11]

Determination of Solubility

Solubility is an important property for drug development, affecting absorption and distribution.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Analytical balance

-

Spectrophotometer (optional)

Procedure:

-

A series of test tubes are prepared, each containing a known volume of a specific solvent (e.g., water, ethanol, dichloromethane, acetone).

-

Increasingly larger, accurately weighed amounts of this compound are added to each set of test tubes.

-

The test tubes are agitated using a vortex mixer until saturation is reached.

-

The solubility can be qualitatively assessed as soluble, partially soluble, or insoluble.

-

For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical method, such as UV-Vis spectrophotometry or gravimetric analysis after solvent evaporation.[12][13]

Synthesis Workflow

The following diagram illustrates a common synthetic route for this compound, as described in the patent literature. This process involves the reaction of 2-butyl-2-(hydroxymethyl)hexanenitrile with hydrobromic acid and sulfuric acid.

Caption: Synthetic pathway for this compound.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. CN114380681A - Synthetic method of 2- (bromomethyl) -2-butyl hexanoic acid - Google Patents [patents.google.com]

- 3. This compound | CAS#:100048-86-0 | Chemsrc [chemsrc.com]

- 4. This compound CAS#: 100048-86-0 [chemicalbook.com]

- 5. This compound | C11H21BrO2 | CID 59925778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. byjus.com [byjus.com]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. scribd.com [scribd.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

2-(Bromomethyl)-2-butylhexanoic acid molecular weight and formula

A Technical Overview of 2-(Bromomethyl)-2-butylhexanoic Acid

This document serves as a technical guide for researchers, scientists, and professionals in drug development, providing core information on this compound. This compound is a branched carboxylic acid derivative and a versatile building block in organic synthesis. Its utility stems from the presence of a reactive bromomethyl group attached to a tertiary carbon, making it a key intermediate for the synthesis of more complex molecules.

Physicochemical Properties

The fundamental molecular attributes of this compound are summarized below. These data are critical for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Citations |

| Molecular Formula | C₁₁H₂₁BrO₂ | [1][2][3][4] |

| Molecular Weight | 265.19 g/mol | [1][2][3][5] |

| IUPAC Name | This compound | [3] |

| CAS Number | 100048-86-0 | [1][5][6] |

Molecular Identification

The relationship between the common name of the compound and its fundamental molecular properties is illustrated in the diagram below. This visualization provides a clear logical flow from nomenclature to empirical formula and calculated mass.

Caption: Chemical Identity and Molecular Properties.

This document is intended for research purposes only. All chemical handling should be performed in a controlled laboratory environment by trained professionals.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(Bromomethyl)-2-butylhexanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-2-butylhexanoic acid is a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical industry.[1][2][3] Its bifunctional nature, containing both a carboxylic acid and a reactive bromomethyl group, makes it a versatile building block for creating more complex molecular architectures.[2][3] A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and the monitoring of reactions in which it is a participant. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and data interpretation.

Molecular Structure and Properties

-

Molecular Formula: C₁₁H₂₁BrO₂

-

IUPAC Name: this compound[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~3.6 | Singlet | 2H | -CH₂Br |

| ~1.8-2.0 | Triplet | 4H | -CH₂- (adjacent to quaternary carbon) |

| ~1.2-1.4 | Multiplet | 8H | -CH₂-CH₂-CH₃ |

| ~0.9 | Triplet | 6H | -CH₃ |

¹³C NMR (Carbon NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~180 | -COOH |

| ~50 | Quaternary Carbon |

| ~35-40 | -CH₂Br |

| ~30-35 | -CH₂- (adjacent to quaternary carbon) |

| ~22-28 | -CH₂-CH₂-CH₃ |

| ~14 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted vibrational frequencies for this compound are as follows:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 2870-2960 | Strong | C-H stretch (alkyl)[2] |

| 1700-1725 | Strong | C=O stretch (carboxylic acid)[2] |

| ~1250 | Medium | C-O stretch[2] |

| ~600-700 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern

| m/z | Fragment |

| 264/266 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Br) |

| 220/222 | [M - COOH]⁺ |

| 185 | [M - Br]⁺ |

| 140 | [M - Br - COOH]⁺ |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters for ¹H NMR:

-

Set the spectral width to cover the range of -2 to 14 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to 5 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Acquisition Parameters for ¹³C NMR:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Employ proton decoupling.

-

Use a 30° pulse angle.

-

Set the relaxation delay to 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the separated ions to generate the mass spectrum.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. CN114380681A - Synthetic method of 2- (bromomethyl) -2-butyl hexanoic acid - Google Patents [patents.google.com]

- 2. This compound | 100048-86-0 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C11H21BrO2 | CID 59925778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:100048-86-0 | Chemsrc [chemsrc.com]

- 6. This compound | 100048-86-0 [chemicalbook.com]

- 7. 100048-86-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

electrophilic nature of the bromomethyl group in 2-(Bromomethyl)-2-butylhexanoic acid

An In-depth Technical Guide to the Electrophilic Nature of the Bromomethyl Group in 2-(Bromomethyl)-2-butylhexanoic Acid

Abstract

This compound is a pivotal intermediate in synthetic organic and medicinal chemistry, valued for its dual functionality.[1][2] This technical guide provides a comprehensive examination of the electrophilic character of its bromomethyl group, a key determinant of its synthetic utility. The document details the electronic factors governing its reactivity, outlines common nucleophilic substitution reactions, presents standardized experimental protocols for assessing its electrophilic nature, and offers a comparative analysis of its reactivity. This guide serves as a critical resource for researchers leveraging this versatile building block in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.[1]

Introduction: A Versatile Synthetic Building Block

This compound has emerged as a significant intermediate in the field of medicinal chemistry. Its molecular architecture, featuring a reactive primary alkyl bromide (the bromomethyl group) and a carboxylic acid moiety attached to a quaternary α-carbon, provides a unique platform for synthetic manipulation.[1] This structure is particularly instrumental in the synthesis of 1,2,5-benzothiadiazepine derivatives, a class of compounds investigated for their potential as bile acid modulators.[1][3] These modulators show inhibitory activity on the apical sodium-dependent bile acid transporter (ASBT) and the hepatic bile acid transporter (LBAT), offering therapeutic potential for cardiovascular, metabolic, and gastrointestinal diseases.[1]

The synthetic versatility of this compound is primarily derived from the high reactivity of its bromomethyl group, which functions as an excellent electrophile, readily participating in nucleophilic substitution reactions.[1][2]

Molecular Structure and Electronic Properties

The reactivity of this compound is governed by the interplay of its functional groups. The carbon-bromine bond in the bromomethyl group is highly polarized due to the significant electronegativity difference between bromine and carbon. This polarization renders the methylene carbon atom electron-deficient and thus highly electrophilic, making it susceptible to attack by nucleophiles.[4]

Simultaneously, the carboxylic acid group and the alkyl chains at the α-carbon introduce both electronic and steric influences. The carboxylic acid group is electron-withdrawing, which can subtly influence the reactivity of the adjacent electrophilic center.[5] However, the most dominant feature remains the C-Br bond's susceptibility to nucleophilic attack. The presence of two alkyl groups (butyl and a modified hexyl chain) on the quaternary α-carbon creates steric hindrance around the reaction center, which can influence the kinetics and mechanism of substitution reactions.[1]

The Electrophilic Bromomethyl Group: A Hub for Nucleophilic Substitution

The primary reaction pathway involving the bromomethyl group is nucleophilic substitution (SN). In this reaction, a nucleophile (Nu-) attacks the electrophilic carbon, displacing the bromide ion, which serves as a good leaving group. Given that the electrophilic carbon is primary, the SN2 mechanism is generally favored, although reaction conditions can influence the pathway.[4][6]

// Nodes Reactant [label="this compound\n(Electrophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleophile [label="Nucleophile (e.g., N₃⁻, CN⁻, RS⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; TransitionState [label="SN2 Transition State", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"]; Product [label="Substituted Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LeavingGroup [label="Bromide Ion (Br⁻)\n(Leaving Group)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Nucleophile -> TransitionState [label=" Attack on C-Br", dir=forward]; Reactant -> TransitionState [dir=forward]; TransitionState -> Product [label=" New C-Nu bond", dir=forward]; TransitionState -> LeavingGroup [label=" C-Br bond breaks", dir=forward]; }

Caption: General SN2 pathway for this compound.

A variety of nucleophiles can be employed to displace the bromide, leading to a diverse range of functionalized derivatives. These reactions are typically conducted in polar aprotic solvents to enhance the strength of the nucleophile.[1]

Quantitative Reactivity Data

| Electrophile | Relative Rate (Illustrative) | Key Structural Features |

| Methyl Bromide | ~30 | Unhindered methyl halide |

| 1-Bromobutane | 1 | Standard primary alkyl halide |

| This compound | >1 | Primary, α-substituted, sterically hindered |

| 2-Bromobutane | ~0.02 | Secondary alkyl halide |

Note: The relative rate for this compound is an educated estimation based on general principles. While the α-carbonyl group accelerates the reaction, the significant steric hindrance from the quaternary carbon would counteract this effect to some degree.

Common Nucleophilic Substitution Reactions

The electrophilic nature of the bromomethyl group allows for the introduction of various functional groups. The following table summarizes expected products from reactions with common nucleophiles.[1]

| Nucleophile | Reagent Example | Expected Product |

| Azide | Sodium Azide (NaN₃) | 2-(Azidomethyl)-2-butylhexanoic acid |

| Thiocyanate | Potassium Thiocyanate (KSCN) | 2-Butyl-2-(thiocyanatomethyl)hexanoic acid |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-Butyl-2-((phenylthio)methyl)hexanoic acid |

| Amine | Ammonia (NH₃) | 2-(Aminomethyl)-2-butylhexanoic acid |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-Butyl-2-(hydroxymethyl)hexanoic acid |

Experimental Protocols for Reactivity Assessment

To empirically evaluate the electrophilic reactivity of the bromomethyl group, standardized qualitative tests for alkyl halide reactivity can be employed. These protocols help determine the relative rate of substitution under conditions that favor either SN1 or SN2 mechanisms.

Protocol 1: Reaction with Sodium Iodide in Acetone (SN2 Conditions)

This experiment, often referred to as the Finkelstein reaction, assesses reactivity towards an SN2 pathway. Iodide is an excellent nucleophile, and acetone is a non-polar aprotic solvent that favors the SN2 mechanism. The reaction is driven by the precipitation of sodium bromide, which is insoluble in acetone.

Objective: To observe the rate of precipitate (NaBr) formation as an indicator of SN2 reactivity.

Materials:

-

This compound

-

15% Sodium Iodide (NaI) in anhydrous acetone solution

-

Control alkyl halides (e.g., 1-bromobutane, 2-bromobutane)

-

Test tubes and rack

-

Water bath

Procedure:

-

Label clean, dry test tubes for the target compound and controls.

-

Add 2 mL of the 15% NaI in acetone solution to each test tube.

-

Add 4-5 drops of each alkyl halide to its respective test tube.

-

Shake the tubes to mix the contents thoroughly.

-

Record the time of initial mixing and observe the tubes for the formation of a precipitate (cloudiness or solid).

-

Record the time it takes for a precipitate to appear at room temperature.

-

If no reaction is observed after 5 minutes, place the test tubes in a 50°C water bath and continue to observe for up to 30 minutes, noting the time of precipitate formation.

-

Compare the reaction time of this compound to the controls to assess its relative reactivity under SN2 conditions.

Protocol 2: Reaction with Silver Nitrate in Ethanol (SN1 Conditions)

This protocol assesses the tendency of an alkyl halide to undergo an SN1 reaction. Ethanol is a polar, protic solvent that can stabilize the formation of a carbocation intermediate. The silver ion coordinates with the leaving bromide, promoting its departure and forming an insoluble silver bromide (AgBr) precipitate.[7]

Objective: To observe the rate of precipitate (AgBr) formation as an indicator of SN1 reactivity.

Materials:

-

This compound

-

1% Silver Nitrate (AgNO₃) in ethanol solution

-

Control alkyl halides (e.g., 2-bromobutane, tert-butyl bromide)

-

Test tubes and rack

-

Water bath

Procedure:

-

Label clean, dry test tubes for the target compound and controls.

-

Add 2 mL of the 1% ethanolic AgNO₃ solution to each test tube.

-

Add 2-3 drops of each alkyl halide to its respective test tube.

-

Shake the tubes to mix the contents thoroughly.

-

Record the time of initial mixing and observe the tubes for the formation of a precipitate (AgBr).

-

Record the time it takes for a precipitate to appear at room temperature.

-

If no reaction is observed after 5 minutes, warm the tubes in a water bath.

-

Compare the results with controls. A rapid precipitate suggests a stable carbocation and an SN1-favored pathway. Due to its primary nature, this compound is expected to react slowly under these conditions compared to tertiary or secondary halides.

// Nodes start [label="Start: Prepare Solutions\nof Target Compound and Controls", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

sn2_test [label="SN2 Test:\nAdd NaI in Acetone", fillcolor="#F1F3F4", fontcolor="#202124"]; sn1_test [label="SN1 Test:\nAdd AgNO₃ in Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"];

observe_rt_sn2 [label="Observe at Room Temp\n(5 min)", shape=diamond, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; observe_rt_sn1 [label="Observe at Room Temp\n(5 min)", shape=diamond, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

heat_sn2 [label="Heat in Water Bath (50°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; heat_sn1 [label="Heat in Water Bath", fillcolor="#EA4335", fontcolor="#FFFFFF"];

record_sn2 [label="Record Time of\nPrecipitate Formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; record_sn1 [label="Record Time of\nPrecipitate Formation", fillcolor="#34A853", fontcolor="#FFFFFF"];

analyze [label="Analyze and Compare\nReactivity Rates", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> sn2_test; start -> sn1_test;

sn2_test -> observe_rt_sn2; observe_rt_sn2 -> heat_sn2 [label="No Reaction"]; observe_rt_sn2 -> record_sn2 [label="Precipitate Forms"]; heat_sn2 -> record_sn2;

sn1_test -> observe_rt_sn1; observe_rt_sn1 -> heat_sn1 [label="No Reaction"]; observe_rt_sn1 -> record_sn1 [label="Precipitate Forms"]; heat_sn1 -> record_sn1;

record_sn2 -> analyze; record_sn1 -> analyze; } Caption: Workflow for the parallel assessment of SN1 and SN2 reactivity.

Synthesis and Precursors

// Nodes start [label="Malonic Ester Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Alkylation with\nHalobutane", fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate1 [label="Substituted Malonic Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Reduction", fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate2 [label="2-Butyl-2-(hydroxymethyl)\nhexanoic Acid (Precursor)", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Bromination\n(e.g., with HBr)", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="2-(Bromomethyl)-2-butylhexanoic\nAcid (Target Molecule)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> product; }

Caption: A logical workflow for the synthesis of the title compound.

Conclusion

The electrophilic nature of the bromomethyl group is the defining characteristic of this compound's synthetic utility. This primary alkyl bromide, activated by its position alpha to a carboxylic acid, serves as a potent site for nucleophilic substitution. While sterically hindered, it readily reacts with a wide range of nucleophiles, enabling the construction of diverse and complex molecular scaffolds. The experimental protocols and comparative data provided in this guide offer a framework for researchers to effectively harness the reactivity of this important chemical intermediate in the pursuit of novel drug discovery and development.

References

- 1. This compound | 100048-86-0 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. CN114380681A - Synthetic method of 2- (bromomethyl) -2-butyl hexanoic acid - Google Patents [patents.google.com]

- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 5. Video: Substituent Effects on Acidity of Carboxylic Acids [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. athabascau.ca [athabascau.ca]

An In-depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 2-(Bromomethyl)-2-butylhexanoic acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the chemical reactivity of the carboxylic acid functional group in 2-(Bromomethyl)-2-butylhexanoic acid. This molecule is a valuable intermediate in medicinal chemistry, particularly in the synthesis of 1,2,5-benzothiadiazepine derivatives which act as bile acid modulators[1][2]. Its synthetic utility is derived from its two key functional groups: a reactive bromomethyl group and a sterically hindered carboxylic acid[1]. Understanding the reactivity of the carboxylic acid is crucial for its effective manipulation in the synthesis of complex pharmaceutical agents.

Overview of Reactivity

The carboxylic acid group in this compound is a versatile functional group that can undergo several key transformations, including esterification, amide formation, and reduction. However, its reactivity is significantly influenced by the steric hindrance imposed by the quaternary carbon center, which has two butyl groups and a bromomethyl group attached[1]. This "neopentyl-like" environment can dramatically slow down reaction rates compared to unhindered carboxylic acids[1][3].

The electronic environment also plays a role. The electron-withdrawing nature of the adjacent bromomethyl group can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack[4][5]. However, this electronic effect is often overshadowed by the significant steric hindrance.

Key Reactions of the Carboxylic Acid Group

Esterification

Esterification of this compound can be challenging due to the steric hindrance around the carboxylic acid. Standard Fischer esterification conditions (an alcohol with a catalytic amount of strong acid) may be slow and require harsh conditions, potentially leading to side reactions involving the bromomethyl group. More effective methods for esterifying sterically hindered carboxylic acids are generally required.

Data on Esterification of Sterically Hindered Carboxylic Acids:

| Catalyst/Reagent System | Alcohol Type | Typical Yield (%) | Key Considerations |

| DCC/DMAP | Primary | >90 | Mild conditions, but DCC can be an allergen. |

| Yamaguchi Esterification | Primary/Secondary | 80-95 | Effective for hindered acids and alcohols. |

| HOBt/EDC | Tertiary | ~90 | Forms a benzotriazole ester intermediate[6]. |

| POCl₃ | Primary/Secondary | High | Mild and efficient[7]. |

| N-Bromosuccinimide (NBS) | Methanol | up to 100 | Metal-free and efficient for various carboxylic acids[8]. |

Amide Formation

Amide bond formation is a critical transformation for incorporating the this compound moiety into peptide-like structures or other complex molecules. Similar to esterification, direct condensation with an amine is often difficult due to the steric hindrance. The use of coupling agents is typically necessary to activate the carboxylic acid.

Data on Amide Formation with Sterically Hindered Carboxylic Acids:

| Coupling Agent | Amine Type | Typical Yield (%) | Key Considerations |

| HATU/HBTU | Primary/Secondary | 85-95 | Commonly used in solid-phase peptide synthesis[]. |

| T3P | Primary/Secondary | High | A versatile and powerful coupling agent[10]. |

| B(OCH₂CF₃)₃ | Primary/Secondary | Good | Boron-mediated amidation with simple purification[11]. |

| Acyl Halide Formation | Primary/Secondary | Variable | Two-step process, can be effective but harsh. |

| DPDTC (neat) | Primary/Secondary | High | Green chemistry approach forming a thioester intermediate[10]. |

Reduction

The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as milder agents like sodium borohydride are generally ineffective for reducing carboxylic acids[12][13][14]. The presence of the bromomethyl group must be considered, as some reducing agents can also reduce alkyl halides[1][15].

Data on Reduction of Carboxylic Acids:

| Reducing Agent | Product | Typical Yield (%) | Selectivity Considerations |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | >90 | Strong, non-selective; will also reduce the bromomethyl group[12][13][15]. |

| Borane (BH₃•THF) | Primary Alcohol | High | More selective for carboxylic acids over some other functional groups[14][16]. |

| Sodium Borohydride (NaBH₄) | No reaction | 0 | Not strong enough to reduce carboxylic acids[12][13][14]. |

Experimental Protocols

Protocol for Esterification using POCl₃

This protocol is adapted from a general method for the esterification of carboxylic acids[7].

-

Dissolution: Dissolve 1 mmol of this compound in 5 mL of the desired alcohol (e.g., methanol, ethanol) in a round-bottom flask.

-

Cooling: Cool the solution in an ice bath.

-

Reagent Addition: Slowly add 1.2 mmol of phosphorus oxychloride (POCl₃) dropwise to the cooled solution with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Pour the reaction mixture over crushed ice and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with a saturated solution of sodium bicarbonate, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ester. Further purification can be achieved by column chromatography.

Protocol for Amide Formation using HATU

This protocol is a standard procedure for peptide coupling.

-

Activation: In a round-bottom flask, dissolve 1 mmol of this compound, 1.1 mmol of HATU, and 2 mmol of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in an anhydrous aprotic solvent (e.g., DMF, DCM). Stir the mixture for 15-30 minutes at room temperature.

-

Amine Addition: Add 1.2 mmol of the desired amine to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.

Protocol for Reduction using Borane-THF Complex

This protocol is a general method for the selective reduction of carboxylic acids[14][16].

-

Inert Atmosphere: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 mmol of this compound in anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add 1.1-1.5 equivalents of a 1M solution of borane-tetrahydrofuran complex (BH₃•THF) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Work-up: Remove the solvent under reduced pressure. Add 1M HCl and extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting alcohol can be purified by column chromatography.

Visualizations

Reaction Pathways

Caption: Key transformations of the carboxylic acid group.

Experimental Workflow for Amide Formation

Caption: General workflow for HATU-mediated amide synthesis.

Conclusion

The carboxylic acid group of this compound, while sterically hindered, can be effectively transformed into esters, amides, and primary alcohols using appropriate reagents and protocols. The key to successful manipulation of this functional group lies in the selection of methods that can overcome the steric bulk, such as the use of potent coupling agents for esterification and amide formation, and selective reducing agents like borane for reduction. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important synthetic intermediate.

References

- 1. This compound | 100048-86-0 | Benchchem [benchchem.com]

- 2. CN114380681A - Synthetic method of 2- (bromomethyl) -2-butyl hexanoic acid - Google Patents [patents.google.com]

- 3. Steric effects - Wikipedia [en.wikipedia.org]

- 4. Ch20: Reactivity [chem.ucalgary.ca]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Khan Academy [khanacademy.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. idc-online.com [idc-online.com]

steric hindrance effects in 2-(Bromomethyl)-2-butylhexanoic acid

An In-depth Technical Guide to the Steric Hindrance Effects in 2-(Bromomethyl)-2-butylhexanoic Acid

Introduction

This compound is a bifunctional organic molecule with the chemical formula C11H21BrO2.[1] Its structure is characterized by a carboxylic acid moiety and a bromomethyl group, both attached to a quaternary α-carbon that is also substituted with two butyl chains. This unique arrangement results in significant steric congestion around the reactive centers, profoundly influencing the molecule's chemical behavior.

While specific experimental data on this compound is limited in peer-reviewed literature, its structural motifs—a 2,2-disubstituted carboxylic acid and a neopentyl-like alkyl halide—are well-studied. This guide provides a detailed analysis of the anticipated based on established chemical principles and data from analogous structures. The insights presented are crucial for researchers and drug development professionals aiming to utilize this compound as a synthetic intermediate, particularly in the synthesis of therapeutic agents like 1,2,5-benzothiadiazepine derivatives.[2]

Structural Analysis of Steric Hindrance

The reactivity of this compound is governed by the interplay of its two functional groups, both of which are subject to severe steric shielding.[2]

-

Quaternary α-Carbon: The carbon atom adjacent to the carboxyl group is bonded to four other carbon atoms (two butyl chains, the bromomethyl carbon, and the carboxyl carbon). This creates a highly crowded environment that hinders access to both the carboxylic acid and the bromomethyl group.

-

Neopentyl-like Bromomethyl Group: The bromomethyl group (-CH₂Br) is attached to a quaternary carbon. This arrangement is analogous to neopentyl bromide. The bulky groups adjacent to the reaction center effectively block the typical pathways for nucleophilic attack.[3][4]

Caption: Molecular structure highlighting the sterically hindered quaternary α-carbon.

Effects on Chemical Reactivity

Steric hindrance is a critical factor that slows down chemical reactions by physically impeding the approach of reactants.[5] In this compound, these effects dominate the reactivity of both functional groups.

Reactivity of the Bromomethyl Group

The primary alkyl bromide in this molecule is expected to be extremely unreactive in bimolecular nucleophilic substitution (Sₙ2) reactions.[2]

-

Sₙ2 Reactions: The Sₙ2 mechanism requires a nucleophile to perform a "backside attack" on the carbon atom bearing the leaving group (bromine). In this molecule, the two bulky butyl groups and the carboxylic acid on the adjacent α-carbon (the β-carbon relative to the bromine) create a formidable barrier, effectively blocking this approach.[4][6] Neopentyl halides, the classic example of this effect, react thousands of times slower than simple primary alkyl halides.[3][7] For practical purposes, the bromomethyl group here can be considered inert to Sₙ2 reactions under standard conditions.[3]

-

Sₙ1 Reactions: An Sₙ1 mechanism is also unfavorable. This pathway involves the formation of a carbocation intermediate after the leaving group departs.[8] The departure of the bromide ion would result in a highly unstable primary carbocation. Although this could potentially rearrange to a more stable tertiary carbocation, the initial formation is energetically costly, making the Sₙ1 pathway extremely slow.[9][10]

Caption: Steric hindrance preventing backside attack by a nucleophile in an Sₙ2 reaction.

Reactivity of the Carboxylic Acid Group

The quaternary α-carbon also shields the carboxylic acid group, making reactions such as esterification challenging.

-

Fischer Esterification: Standard acid-catalyzed esterification with an alcohol is typically inefficient for sterically hindered carboxylic acids. The bulky substituents impede the approach of the alcohol nucleophile to the carbonyl carbon.

-

Acyl Chloride Formation: Conversion to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) may also be slower than for unhindered acids.

To achieve successful transformations, specialized methods are required. The Steglich esterification, for example, uses dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, allowing esterification to proceed under milder conditions even with sterically demanding substrates.[11]

Quantitative Data Analysis (Illustrative)

Direct quantitative data for this compound is not available. The following tables present illustrative data from analogous systems to quantify the impact of steric hindrance.

Table 1: Relative Reaction Rates of Sₙ2 Reactions for Various Alkyl Bromides This table illustrates the dramatic decrease in Sₙ2 reactivity caused by steric bulk, particularly at the β-carbon (the carbon adjacent to the one bearing the bromine).

| Alkyl Bromide | Structure | Substitution | Relative Rate |

| Methyl Bromide | CH₃Br | Methyl | 30 |

| Ethyl Bromide | CH₃CH₂Br | Primary (1°) | 1 |

| Propyl Bromide | CH₃CH₂CH₂Br | Primary (1°) | 0.8 |

| Isobutyl Bromide | (CH₃)₂CHCH₂Br | Primary (1°, β-branched) | 0.03 |

| Neopentyl Bromide | (CH₃)₃CCH₂Br | Primary (1°, β-t-butyl) | ~0.00001 |

Data compiled from general organic chemistry principles.[4][6] The structure of the bromomethyl group in the target molecule is analogous to neopentyl bromide.

Table 2: Comparison of Esterification Yields for Sterically Hindered Acids This table compares the efficacy of standard Fischer esterification with the Steglich method for hindered substrates.

| Carboxylic Acid | Alcohol | Method | Conditions | Typical Yield |

| Acetic Acid | Ethanol | Fischer | H₂SO₄, reflux | >90% |

| Pivalic Acid (Hindered) | Ethanol | Fischer | H₂SO₄, reflux | <10% |

| Pivalic Acid (Hindered) | t-Butanol (Hindered) | Steglich | DCC, DMAP, CH₂Cl₂, rt | ~80-90% |

Data based on known reactivities of sterically hindered acids.[11] this compound is expected to behave similarly to Pivalic Acid.

Experimental Protocols

The following are generalized protocols that account for the steric hindrance of this compound. Note: These are illustrative and require optimization for specific applications.

Protocol 1: Steglich Esterification

This method is suitable for forming an ester from the sterically hindered carboxylic acid.

-

Reactant Preparation: Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in CH₂Cl₂ dropwise over 15 minutes.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate.

-

Purification: Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude ester product via flash column chromatography.

Caption: Workflow for the Steglich esterification of a sterically hindered acid.

Protocol 2: Synthesis of this compound

This potential synthesis is based on a malonic ester approach.

-

Dialkylation of Malonic Ester: React diethyl malonate with sodium ethoxide, followed by sequential addition of 1-bromobutane (2.2 equivalents) to form diethyl dibutylmalonate.

-

Partial Hydrolysis and Decarboxylation: Carefully hydrolyze one of the ester groups and decarboxylate to yield ethyl 2-butylhexanoate.

-

Reduction: Reduce the remaining ester group to a primary alcohol using a strong reducing agent like LiAlH₄ to form 2-butyl-1-hexanol.

-

Introduction of Carboxyl Group (Hypothetical Extension): A more advanced multi-step sequence would be needed here. A common strategy involves creating a new carbon-carbon bond at the 2-position, which could be achieved via forming an enolate and reacting it with a protected hydroxymethylating agent.

-

Alternative Retrosynthesis: A more plausible route starts from diethyl butylmalonate. Reduce one ester group to a hydroxymethyl group. Hydrolyze the second ester to the carboxylic acid. This yields 2-butyl-2-(hydroxymethyl)hexanoic acid.[2]

-

Bromination: Convert the primary alcohol of 2-butyl-2-(hydroxymethyl)hexanoic acid to the bromide using a reagent like PBr₃ or CBr₄/PPh₃ to yield the final product.

Conclusion

The structure of this compound imposes significant steric constraints that render it largely unreactive under standard reaction conditions. The neopentyl-like bromomethyl group is exceptionally resistant to Sₙ2 and Sₙ1 reactions, while the 2,2-disubstituted carboxylic acid requires specialized activation methods for transformations like esterification. Understanding these steric effects is paramount for designing successful synthetic strategies that either leverage its role as a bulky structural component or employ potent reagents capable of overcoming the high activation energy barriers to its reaction. For drug development professionals, this inherent stability may be advantageous for creating robust molecular scaffolds.

References

- 1. This compound | C11H21BrO2 | CID 59925778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 100048-86-0 | Benchchem [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. Steric effects - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. quora.com [quora.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. doubtnut.com [doubtnut.com]

- 11. Steglich Esterification [organic-chemistry.org]

2-(Bromomethyl)-2-butylhexanoic Acid: A Versatile Synthetic Intermediate for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)-2-butylhexanoic acid is a key bifunctional molecule that has garnered significant attention as a versatile synthetic intermediate, particularly in the field of medicinal chemistry. Its structure, featuring a sterically hindered primary bromide and a carboxylic acid on a quaternary center, provides a unique platform for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its application in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and subsequent transformations are provided, along with a summary of its spectral and physical data.

Introduction

In the landscape of modern drug discovery, the development of efficient and flexible synthetic routes to novel molecular scaffolds is of paramount importance. This compound has emerged as a valuable building block, primarily recognized for its role as a key intermediate in the synthesis of 1,2,5-benzothiadiazepine derivatives.[1] These derivatives have been identified as potent modulators of bile acid transporters, such as the apical sodium-dependent bile acid transporter (ASBT) and the hepatic bile acid transporter (LBAT), making them promising candidates for the treatment of a range of conditions including cardiovascular diseases, and gastrointestinal and liver diseases.[1] The synthetic utility of this compound stems from the presence of two distinct functional groups: a reactive bromomethyl group amenable to a variety of nucleophilic substitution reactions, and a carboxylic acid moiety that can be readily functionalized, for instance, through amide bond formation.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 100048-86-0 | [2] |

| Molecular Formula | C₁₁H₂₁BrO₂ | [2] |

| Molecular Weight | 265.19 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 324.3 ± 25.0 °C at 760 mmHg | [1] |

Table 2: Spectroscopic Data for this compound

| Data Type | Description | Reference |

| ¹H NMR (CDCl₃) | 0.89 (t, J=7.0Hz, 6H), 1.11-1.24 (m, 4H), 1.25-1.34 (m, 4H), 1.65-1.69 (m, 4H), 3.56 (s, 2H) | [1] |

| ¹³C NMR (Predicted) | See Table 3 for predicted chemical shifts |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 175-185 |

| Quaternary C | 50-60 |

| CH₂Br | 35-45 |

| CH₂ (butyl/hexyl chains) | 20-40 |

| CH₃ (butyl/hexyl chains) | 10-15 |

Synthesis of this compound

An efficient, one-pot synthesis of this compound has been reported, which is suitable for large-scale industrial production.[1] This method avoids the use of hazardous reagents and tedious purification steps like column chromatography.[1]

Synthetic Workflow

The overall synthetic strategy involves a one-pot reaction to form the key intermediate, 2-butyl-2-(hydroxymethyl)hexanenitrile, followed by a bromination/hydrolysis step to yield the final product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Butyl-2-(hydroxymethyl)hexanenitrile

-

To a 50L three-necked flask, add 2.0 kg of ethyl cyanoacetate and 6.056 kg of bromobutane.

-

Heat the mixture to 45-50 °C.

-

Slowly add a solution of sodium ethoxide in ethanol (17% to 17.68 L), maintaining the reaction temperature below 60 °C.

-

After the addition is complete, maintain the temperature at 50-60 °C for 3 hours. Monitor the reaction by TLC until completion.

-

Cool the reaction mixture to 35-40 °C and add methanol (5-7 L).

-

Heat the mixture and add 1.26 kg of sodium borohydride, keeping the temperature below 60 °C.

-

Maintain the temperature at 50 °C for 3 hours after the addition. Monitor the reaction by TLC until completion.

-

Cool the reaction to 10-15 °C and pour it into 20 L of ice water.

-

Stir for 2 hours, during which a large amount of solid will precipitate.

-

Filter the solid and concentrate the filtrate.

-

Extract the aqueous phase three times with dichloromethane.

-

Combine the organic phases, wash with saturated brine, dry, filter, and concentrate to obtain 2.8 kg of 2-butyl-2-(hydroxymethyl)hexanenitrile as an oil (Yield: 92%).

Step 2: Synthesis of this compound

-

In a 10L three-necked flask, add 1050 g of 2-butyl-2-(hydroxymethyl)hexanenitrile and 7.0 L of 40% aqueous hydrobromic acid.

-

With stirring, slowly add 1.4 L of concentrated sulfuric acid.

-

After the addition, heat the reaction mixture to 130-135 °C for 12 hours. Monitor the reaction by TLC until completion.

-

Cool the mixture to 10-35 °C and add 5 L of dichloromethane and 200 g of activated carbon.

-

Stir for 0.5 hours and then filter.

-

To the filtrate, add 300 mL of saturated sodium carbonate solution to adjust the pH to 3-5.

-

Separate the organic phase, wash with water and then with saturated brine.

-

Dry the organic phase with anhydrous sodium sulfate and concentrate to obtain 1.5 kg of a reddish-brown oil.

-

Recrystallize the oil from petroleum ether to obtain a white solid of this compound.

-

Yield: 76.8%

-

Purity: 99.5%[1]

Versatility as a Synthetic Intermediate

The synthetic utility of this compound lies in the reactivity of its bromomethyl group, which readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the introduction of diverse functional groups, making it a valuable building block in multi-step syntheses.

Caption: Nucleophilic substitution reactions of this compound.

Representative Experimental Protocols for Nucleophilic Substitution

The following are representative protocols for the nucleophilic substitution reactions of this compound, based on general procedures for similar substrates. Researchers should optimize these conditions for their specific needs.

4.1.1. Synthesis of 2-(Azidomethyl)-2-butylhexanoic Acid

-

Reaction: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO.

-

Add sodium azide (1.1-1.5 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC.

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify by recrystallization or column chromatography if necessary.

4.1.2. Synthesis of 2-Butyl-2-(thiocyanatomethyl)hexanoic Acid

-

Reaction: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetone or ethanol.

-

Add potassium thiocyanate (1.1-1.5 eq).

-

Stir the reaction mixture at room temperature or with gentle heating and monitor by TLC.

-

Upon completion, filter off the inorganic salts and concentrate the filtrate.

-

Take up the residue in an organic solvent and water, separate the layers, and wash the organic layer with brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate to yield the product.

4.1.3. Synthesis of N-Substituted 2-(Aminomethyl)-2-butylhexanoic Acid Derivatives

-

Reaction: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, THF, or ethanol).

-

Add the desired primary or secondary amine (2.0-3.0 eq). The excess amine also acts as a base to neutralize the HBr formed.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor by TLC. Due to steric hindrance, these reactions may require elevated temperatures.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between an aqueous acid solution (e.g., 1M HCl) and an organic solvent to remove excess amine.

-

Adjust the pH of the aqueous layer to neutral or slightly basic and extract the product with an organic solvent.

-

Dry the organic phase and concentrate to obtain the desired amino acid derivative.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate with significant applications in medicinal chemistry, particularly in the synthesis of bile acid modulators. Its efficient one-pot synthesis and the reactivity of its bromomethyl group make it an attractive starting material for the construction of a diverse range of complex molecules. This guide provides researchers and drug development professionals with a comprehensive resource, including detailed synthetic protocols and key data, to facilitate its use in their research and development endeavors. The provided representative protocols for its nucleophilic substitution reactions offer a solid starting point for the exploration of its synthetic potential in creating novel chemical entities with potential therapeutic applications.

References

Retrosynthetic Analysis of 2-(Bromomethyl)-2-butylhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the retrosynthetic analysis and synthesis of 2-(Bromomethyl)-2-butylhexanoic acid. This compound is a valuable intermediate in medicinal chemistry, particularly in the synthesis of 1,2,5-benzothiadiazepine derivatives which act as bile acid modulators.[1][2] This guide details the logical disconnection approach, outlines a plausible synthetic pathway, provides detailed experimental protocols, and presents relevant chemical data.

Retrosynthetic Strategy

A retrosynthetic analysis of the target molecule, this compound (1), suggests a synthetic route originating from simpler, commercially available starting materials. The primary disconnections are made at the C-Br bond and the α-carbon of the carboxylic acid.

A primary disconnection of the C-Br bond in the target molecule (1) leads to the precursor alcohol, 2-butyl-2-(hydroxymethyl)hexanoic acid (2).[1] This transformation can be achieved through a substitution reaction, for instance, by treatment with hydrobromic acid.

Further disconnection at the α-carbon, which is a quaternary center, points to a malonic ester-type synthesis. This strategy allows for the sequential introduction of the two butyl groups and the functionalized methyl group. This leads back to a dialkylated malonate or cyanoacetate derivative. A plausible precursor is 2-butyl-2-(hydroxymethyl)hexanenitrile (3), which can be hydrolyzed and brominated in a one-pot reaction to yield the final product.[2]

The retrosynthetic pathway can be visualized as follows:

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway

Based on the retrosynthetic analysis, a forward synthesis can be proposed. The synthesis starts with the dialkylation of a suitable active methylene compound, followed by reduction and a final conversion to the target molecule. A plausible route starts from ethyl cyanoacetate.

The overall synthetic workflow is depicted below:

Caption: Forward synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Step 1 & 2 (One-Pot): Synthesis of 2-Butyl-2-(hydroxymethyl)hexanenitrile

While a specific one-pot protocol for this intermediate from ethyl cyanoacetate is mentioned in the literature, a detailed procedure is not provided.[2] A general procedure would involve the dialkylation of ethyl cyanoacetate with butyl bromide, followed by reduction of the cyano and ester groups.

Alkylation:

-

To a solution of sodium ethoxide (2.2 equivalents) in anhydrous ethanol, ethyl cyanoacetate (1 equivalent) is added dropwise at room temperature.

-

The mixture is stirred for 30 minutes.

-

Butyl bromide (2.2 equivalents) is then added dropwise, and the reaction mixture is refluxed until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude ethyl 2,2-dibutylcyanoacetate.

Reduction:

-

The crude ethyl 2,2-dibutylcyanoacetate is dissolved in a suitable solvent such as THF.

-

A reducing agent like lithium aluminum hydride (LiAlH₄) or a combination of sodium borohydride and a catalyst is carefully added at 0 °C.

-

The reaction is stirred at room temperature until completion.

-

The reaction is quenched by the slow addition of water and then a sodium hydroxide solution.

-

The resulting solid is filtered off, and the filtrate is extracted with an organic solvent.

-

The combined organic layers are dried and concentrated to yield 2-butyl-2-(hydroxymethyl)hexanenitrile.

Step 3: Synthesis of this compound

This protocol is adapted from a patented procedure.[2]

-

To a 10 L three-necked flask, add 1050 g of 2-butyl-2-(hydroxymethyl)hexanenitrile and 7.0 L of a 40% aqueous hydrobromic acid solution.

-

With stirring, slowly add 1.4 L of concentrated sulfuric acid.

-

After the addition is complete, heat the reaction mixture to 130-135 °C for 12 hours. Monitor the reaction completion by TLC.

-

Cool the mixture to 10-35 °C.

-

Add 5 L of dichloromethane (DCM) and 200 g of activated carbon. Stir for 30 minutes.

-

Filter the mixture.

-

To the filtrate, add 300 mL of saturated sodium carbonate solution to adjust the pH to 3-5.

-

Separate the organic phase and wash it with water, followed by a wash with saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a reddish-brown oil.

-

Recrystallize the oil from petroleum ether to obtain a white solid of this compound.

Data Presentation

The following table summarizes the quantitative data for the final step of the synthesis.

| Parameter | Value | Reference |

| Starting Material | 2-Butyl-2-(hydroxymethyl)hexanenitrile | [2] |

| Product | This compound | [2] |

| Yield | 76.8% | [2] |

| Purity | 99.5% | [2] |

| Appearance | White solid | [2] |

1H NMR Data (CDCl3): δ 0.89 (t, J=7.0Hz, 6H), 1.11-1.24 (m, 4H), 1.25-1.34 (m, 4H), 1.65-1.69 (m, 4H), 3.56 (s, 2H).[2]

This guide provides a thorough retrosynthetic analysis and a viable synthetic route for this compound, supported by detailed experimental protocols and quantitative data. This information is intended to be a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

Key Intermediate for the Synthesis of 1,2,5-Benzothiadiazepine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the pivotal intermediate and synthetic strategies for the preparation of 1,2,5-benzothiadiazepine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. The core of these syntheses revolves around the use of ortho-substituted benzenesulfonamides, which are elaborated and cyclized to form the characteristic seven-membered ring of the 1,2,5-benzothiadiazepine nucleus.

The Core Intermediate: Substituted o-Benzenesulfonamides

The primary building block for the synthesis of 1,2,5-benzothiadiazepine 1,1-dioxides is an appropriately substituted benzenesulfonamide, typically 2-aminobenzenesulfonamide or 2-nitrobenzenesulfonamide . The choice of this starting material dictates the subsequent synthetic route, with the nitro derivative often being preferred for its stability and the amino group being the immediate precursor for cyclization. These key intermediates are then functionalized at the sulfonamide nitrogen to introduce a side chain that will ultimately form the seven-membered ring.

Synthetic Pathways to 1,2,5-Benzothiadiazepine 1,1-Dioxides

Two principal pathways have been established for the synthesis of 1,2,5-benzothiadiazepine 1,1-dioxides, both commencing from ortho-substituted benzenesulfonamides.

Pathway A: Synthesis via N-(o-Aminobenzenesulfonyl)-1,2-vicinal Amino Alcohols

This pathway involves the initial formation of an N-(o-aminobenzenesulfonyl)-1,2-vicinal amino alcohol, which is a versatile intermediate for the construction of the benzothiadiazepine ring.

Pathway B: Synthesis via N-(o-Nitrobenzenesulfonyl)-1,2-vicinal Amino Ketones

An alternative and widely used route employs 2-nitrobenzenesulfonamide as the starting material. This pathway proceeds through an N-(o-nitrobenzenesulfonyl)-1,2-amino ketone intermediate.

Experimental Protocols

Synthesis of N-(o-Nitrobenzenesulfonyl)-1,2-amino alcohol

This protocol details the synthesis of a key precursor for Pathway B.

Step 1: Synthesis of N-(2-Nitrobenzenesulfonyl)aziridine

-